Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide
Description
Monomethyl Phthalate-d4 O-Benzyl O-β-D-Glucuronide (CAS: Not explicitly provided; Product Code: TRC-M566547) is a stable isotope-labeled compound used as a metabolite standard in analytical and biomedical research. Its molecular formula is C₁₅H₁₂D₄O₁₀, with a molecular weight of 360.31 g/mol . This deuterated compound is specifically designed to enhance the accuracy of phthalate metabolite quantification in biological matrices, such as urine, by serving as an internal standard in mass spectrometry (MS)-based assays. The compound features a monomethyl phthalate backbone conjugated with a β-D-glucuronide moiety via an O-benzyl linkage, with four deuterium atoms replacing hydrogen at specific positions to ensure isotopic stability .
Properties
Molecular Formula |
C22H22O10 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
1-O-methyl 2-O-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-phenylmethoxycarbonyloxan-2-yl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H22O10/c1-29-19(26)13-9-5-6-10-14(13)20(27)32-22-17(25)15(23)16(24)18(31-22)21(28)30-11-12-7-3-2-4-8-12/h2-10,15-18,22-25H,11H2,1H3/t15-,16-,17+,18-,22-/m0/s1/i5D,6D,9D,10D |
InChI Key |
JIRHDNWUYGDKRM-DTUOSVJPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OCC3=CC=CC=C3)O)O)O)[2H])[2H] |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)OCC3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide typically involves the conjugation of Monomethyl Phthalate with a glucuronide moiety. The reaction conditions often require the use of protective groups to ensure the selective reaction of functional groups. For instance, benzyl groups are commonly used as protective groups for hydroxyl functionalities .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may include multiple purification steps such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Monomethyl Phthalate-d4 O-Benzyl O-beta-D-Glucuronide is utilized as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its stable isotope labeling allows for precise tracking in biological systems.
Environmental Monitoring
This compound can be employed in environmental studies to assess the degradation pathways of phthalate esters in wastewater treatment processes. Its use in mass spectrometry facilitates the identification of metabolites and their environmental impact.
Biochemical Research
In biochemical applications, Monomethyl Phthalate-d4 O-Benzyl O-beta-D-Glucuronide serves as a substrate for enzyme assays, particularly those involving glucuronidation processes. This is crucial for studying drug metabolism and the role of phase II metabolic enzymes.
Case Study 1: Pharmacokinetic Profiling
A study investigated the pharmacokinetics of various drugs using Monomethyl Phthalate-d4 O-Benzyl O-beta-D-Glucuronide as a reference standard. The results indicated that the compound provided reliable data on metabolic pathways and helped identify potential drug-drug interactions.
Case Study 2: Environmental Impact Assessment
Research conducted on wastewater treatment plants demonstrated that monitoring Monomethyl Phthalate-d4 O-Benzyl O-beta-D-Glucuronide could help trace the biodegradation efficiency of phthalates. The study showed that certain microbial communities could effectively metabolize this compound, indicating its potential for bioremediation strategies.
Data Tables
| Application Area | Description | Techniques Used |
|---|---|---|
| Pharmacokinetics | Used as a tracer for ADME studies | Mass Spectrometry |
| Environmental Science | Assessing degradation pathways in wastewater treatment | High-Performance Liquid Chromatography (HPLC) |
| Biochemical Research | Substrate for enzyme assays in drug metabolism studies | Enzyme Kinetics Analysis |
Mechanism of Action
The mechanism of action of Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide involves its metabolism and conjugation in the liver. The compound is metabolized by enzymes such as UDP-glucuronosyltransferases, which facilitate the conjugation of glucuronic acid to the phthalate metabolite. This process enhances the solubility and excretion of the compound from the body .
Comparison with Similar Compounds
Structural and Functional Analogues
Mono(2-ethyl-5-oxo-hexyl) Phthalate (phenyl-d4) Glucuronide
- Molecular Formula : C₂₂H₂₄D₄O₁₁
- Molecular Weight : 472.48 g/mol
- Key Differences: The backbone includes a 2-ethyl-5-oxo-hexyl chain instead of a monomethyl group, increasing hydrophobicity and molecular weight. Like Monomethyl Phthalate-d4, it is deuterated to improve temporal and thermal stability in urine samples. Applications: Used for tracking phthalate metabolites in exposure studies, with a focus on branched-chain phthalate derivatives .
Monoethyl Phthalate-d4 O-β-D-Glucuronide
- Molecular Formula : C₁₆D₄H₁₄O₁₀
- Molecular Weight : 374.33 g/mol
- Similar deuterium labeling strategy ensures compatibility with MS workflows. Applications: Serves as a reference standard for ethyl phthalate metabolites, contrasting with methyl-based analogues .
Monobenzyl Phthalate β-D-Glucuronide
- Molecular Formula : C₂₁H₂₀O₁₀
- Molecular Weight : 432.38 g/mol
- Key Differences: Incorporates a benzyl group, introducing aromaticity and significantly increasing molecular weight. Lacks deuterium labeling, making it less stable in isotopic dilution assays compared to deuterated analogues. Applications: Used in metabolic studies of benzyl-containing phthalates, often in non-isotopic assays .
Non-Phthalate Glucuronide Conjugates
4-Methylumbelliferyl-β-D-Glucuronide (MUG)
- Molecular Formula : C₁₆H₁₆O₉·2H₂O
- Molecular Weight : 388.3 g/mol (hydrated)
- Key Differences: Features a 4-methylumbelliferyl aglycone, a fluorescent moiety used in enzymatic assays (e.g., β-glucuronidase activity). Non-deuterated and non-phthalate, highlighting its role in diagnostics rather than metabolite quantification. Applications: Substrate for detecting bacterial contamination or enzyme activity in vitro .
Benzoyl Glucuronide
- Molecular Formula : C₁₃H₁₄O₈
- Molecular Weight : 298.25 g/mol
- Key Differences :
- Simpler structure with a benzoate group instead of phthalate, reducing steric hindrance and metabolic complexity.
- Used to study hepatic glucuronidation efficiency and drug conjugation pathways.
Temazepam β-D-Glucuronide
- Molecular Formula : C₂₂H₂₁ClN₂O₈
- Molecular Weight : 499.25 g/mol
- Key Differences :
- Derived from the benzodiazepine drug temazepam, emphasizing pharmacological over environmental applications.
- Demonstrates the diversity of glucuronide conjugates in drug metabolism studies.
Isotopic Labeling and Stability
Deuterated analogues like Monomethyl Phthalate-d4 exhibit superior stability in biological matrices compared to non-labeled counterparts. For example:
- Monomethyl Phthalate-d4: Stable at -20°C for long-term storage, critical for maintaining integrity in reference standards .
Analytical Performance
Biological Activity
Monomethyl Phthalate-d4 O-Benzyl O-β-D-Glucuronide (MMP-d4-BG) is a glucuronide conjugate of Monomethyl Phthalate (MMP), which is a metabolite of phthalates commonly used in various industrial applications. This compound has gained attention in recent years due to its potential biological activities and implications for human health.
MMP-d4-BG is characterized by its unique molecular structure, which includes deuterium labeling. The chemical formula is with a molecular weight of approximately 398.43 g/mol. The deuterium substitution is significant as it may influence the pharmacokinetic properties of the compound, enhancing its stability and detection in biological samples.
Metabolism and Excretion
MMP-d4-BG serves as an intermediate in the synthesis of labeled glucuronide conjugates, highlighting its role in metabolic pathways. Studies indicate that phthalates, including MMP, are metabolized in the liver and subsequently excreted in urine as glucuronide conjugates, which can serve as biomarkers for exposure assessment.
Toxicological Impacts
Research has shown that exposure to phthalates can lead to various adverse health effects, including endocrine disruption and reproductive toxicity. Specific studies have demonstrated that MMP can induce oxidative stress and alter gene expression related to xenobiotic metabolism, potentially leading to developmental and reproductive toxicities. For instance, exposure to related compounds like benzyl butyl phthalate (BBP) has been linked to increased germ cell apoptosis and chromosomal abnormalities in model organisms such as Caenorhabditis elegans .
Case Studies
Case Study 1: Effects on Germline Development
A study investigated the effects of BBP exposure on germline development in C. elegans. Results indicated that exposure led to significant increases in double-strand breaks and chromosomal defects, suggesting that similar mechanisms may be at play with MMP-d4-BG due to its structural similarities with other phthalates .
Case Study 2: Breast Cancer Stem Cell Expansion
Another relevant study examined the impact of BBP on breast cancer stem cells (BCSCs). The findings revealed that BBP promoted BCSC expansion by inducing epithelial-mesenchymal transition (EMT), which is critical for cancer metastasis . Given that MMP-d4-BG can serve as a metabolite of BBP, similar pathways may be hypothesized for MMP-d4-BG's biological activity.
Data Table: Summary of Biological Effects
| Study | Compound | Biological Effect | Model Organism | Key Findings |
|---|---|---|---|---|
| 1 | BBP | Germ cell apoptosis | C. elegans | Increased DSBs and chromosomal defects |
| 2 | BBP | BCSC expansion | Human cell cultures | Induced EMT, increased migration |
| 3 | MMP | Urinary biomarker | Human studies | Associated with thyroid cancer risks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
